6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Vue d'ensemble

Description

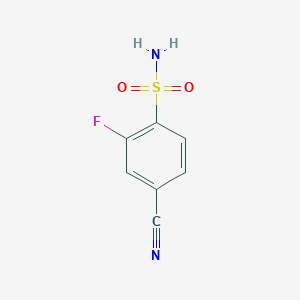

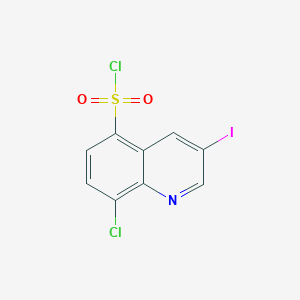

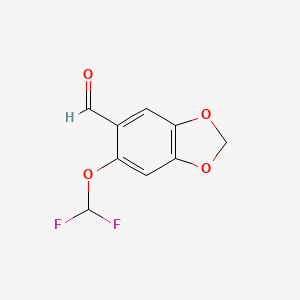

“6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one” is a quinolinone derivative. Quinolinones are a class of organic compounds that are characterized by a quinoline backbone with a ketone functional group.

Synthesis Analysis

The synthesis of quinolinone derivatives typically involves the cyclization of suitable precursors, such as anilines or phenylacetic acids. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis for this specific compound.Molecular Structure Analysis

The molecular structure of “6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one” would consist of a quinoline backbone with a ketone functional group at the 2-position, a chlorine atom at the 6-position, and two methyl groups at the 4-position.Chemical Reactions Analysis

As a quinolinone derivative, this compound might undergo reactions typical for carbonyl compounds and aromatic compounds. However, the exact reactivity would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of quinolinone derivatives include moderate to high polarity, potential for hydrogen bonding, and stability under normal conditions.Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

Synthesis Techniques and Chemical Properties 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one and its derivatives are synthesized through various chemical reactions, showcasing the compound's versatility in chemical synthesis. The cyclization of N-(1,1-dimethylpropargyl) anilines, for instance, yields 6-substituted-2,2-dimethyl-1,2-dihydroquinolines. These compounds demonstrate diverse reactivity, as seen in reactions such as chlorination, epoxidation, and oxymercuration, leading to various chloro, hydroxy, and keto derivatives (Williamson & Ward, 2005). Similarly, a study on the synthesis and biological evaluation of quinazoline-4-thiones highlights the antimycobacterial activity found in 6-chloro substituted compounds, indicating potential biological significance of these derivatives (Kubicová et al., 2003).

Material Applications The compound's derivatives are also explored in material science, specifically in the development of polarizing films for various optical applications. For instance, a study discusses the creation of an IR-polarizing film containing a new quinoline dye and Fe3O4 nanoparticles, demonstrating the compound's applicability in laser technologies, polarizing microscopes, and electrical signal sensors (Shahab et al., 2016).

Crystal Structure and Molecular Analysis

Crystallography and Structural Analysis Metastable crystalline forms of 6-chloroquinolin-2(1H)-one have been characterized, revealing insights into its crystal structure, molecular interactions, and spectroscopic properties. These studies offer a deeper understanding of the compound's structural dynamics and potential applications in various fields, such as materials science and pharmaceutical development (Luo & Sun, 2014).

Chemical Interactions and Substitution Reactions

Substitution Reactions and Chemical Reactivity Further exploration into the chemical properties of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one derivatives demonstrates their potential in various substitution reactions. For instance, α-lithiation followed by reaction with different electrophiles showcases the compound's versatility in organic synthesis, providing pathways to various substituted derivatives (Sébastien et al., 2010).

Biological Activity and Applications

Antimycobacterial and Antitubercular Properties Several derivatives of 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one exhibit significant antimycobacterial activity, with some compounds showing higher activity than standard treatments against specific Mycobacterium strains. These findings suggest potential pharmaceutical applications, particularly in the treatment of tuberculosis and related diseases (Kantevari et al., 2011).

Safety And Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions.

Orientations Futures

The study of quinolinone derivatives is a vibrant field due to their potential applications in medicinal chemistry. Future research on “6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one” could involve exploring its potential biological activities and optimizing its synthesis.

Propriétés

IUPAC Name |

6-chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-11(2)6-10(14)13-9-4-3-7(12)5-8(9)11/h3-5H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYWXQQLMVXGQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC2=C1C=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696270 | |

| Record name | 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |

CAS RN |

266359-63-1 | |

| Record name | 6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethoxyspiro[3.5]nonan-1-ol](/img/structure/B1423541.png)

![3-ethoxy-N-propylspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1423542.png)

![1-[(3-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B1423550.png)

![3-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1423552.png)